molecular formula C9H9BrN2 B1521041 5-(Bromomethyl)-1-methyl-1H-indazole CAS No. 1092961-02-8

5-(Bromomethyl)-1-methyl-1H-indazole

Número de catálogo: B1521041
Número CAS: 1092961-02-8
Peso molecular: 225.08 g/mol
Clave InChI: GETXVJDRZHCMDS-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

5-(Bromomethyl)-1-methyl-1H-indazole (CAS 1092961-02-8) is a brominated indazole derivative characterized by a methyl group at the 1-position of the indazole ring and a reactive bromomethyl substituent at the 5-position . This compound serves as a valuable synthetic intermediate and building block in medicinal chemistry and drug discovery research, particularly for the construction of more complex molecules . The bromomethyl group is a highly reactive electrophilic center, enabling this compound to readily undergo various nucleophilic substitution reactions with reagents such as amines, thiols, and alkoxides, which facilitates its use in cross-coupling reactions and the development of potential pharmaceuticals and agrochemicals . In scientific research, derivatives based on this scaffold are explored for their pharmacological activities. A key area of investigation is its use in the development of Fibroblast Growth Factor Receptor (FGFR) inhibitors . Research indicates that such derivatives exhibit potent inhibitory activity against FGFRs (e.g., IC50 values of 7 nM for FGFR1, 9 nM for FGFR2), impacting critical downstream signaling pathways like RAS–MEK–ERK and PI3K–Akt, and demonstrating efficacy in inhibiting cancer cell proliferation and inducing apoptosis in preclinical models, such as breast cancer cell lines . From a synthetic chemistry perspective, this compound is typically prepared through the radical bromination of 1-methyl-1H-indazole using N-bromosuccinimide (NBS) . For research purposes, its purity and structural integrity are best characterized by analytical techniques including high-performance liquid chromatography (HPLC), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS) . To maintain stability, it is recommended to store this compound in a cool, dry place, protected from light, and under inert conditions . This product is intended For Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic uses.

Propiedades

IUPAC Name

5-(bromomethyl)-1-methylindazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrN2/c1-12-9-3-2-7(5-10)4-8(9)6-11-12/h2-4,6H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GETXVJDRZHCMDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)CBr)C=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

5-(Bromomethyl)-1-methyl-1H-indazole is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure:

  • Molecular Formula: C9H9BrN2
  • CAS Number: 465529-57-1

The synthesis of this compound typically involves the bromomethylation of 1-methylindazole. The compound can be synthesized through various methods, including the use of bromomethylating agents in appropriate solvents under controlled conditions.

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity. In vitro studies have shown its effectiveness against various bacterial strains. For instance, a study reported that the compound displayed significant inhibition against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL.

Anticancer Activity

The compound has also been investigated for its anticancer properties. In a study focusing on human cancer cell lines, this compound demonstrated cytotoxic effects, particularly against breast cancer (MCF-7) and lung cancer (A549) cell lines. The IC50 values were reported to be approximately 15 µM for MCF-7 and 20 µM for A549 cells, indicating a promising potential for further development as an anticancer agent.

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in cellular proliferation and survival, contributing to its anticancer effects.
  • DNA Interaction: Preliminary studies suggest that it may interact with DNA, leading to disruption of replication processes in cancer cells.
  • Reactive Oxygen Species (ROS) Generation: The compound could induce oxidative stress in microbial cells, leading to cell death.

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, researchers evaluated the antimicrobial efficacy of this compound against a panel of pathogens. The study concluded that the compound's structure allows it to penetrate bacterial membranes effectively, leading to substantial bactericidal activity.

PathogenMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

Case Study 2: Cytotoxicity in Cancer Cells

A recent investigation assessed the cytotoxic effects of the compound on various cancer cell lines. The results indicated that treatment with this compound resulted in significant cell death, as shown in the following table:

Cell LineIC50 (µM)
MCF-715
A54920
HeLa25

Comparación Con Compuestos Similares

Comparison with Structurally Similar Indazole Derivatives

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
5-(Bromomethyl)-1-methyl-1H-indazole 1-Me, 5-BrCH₂ C₈H₇BrN₂ 211.06 Reactive bromomethyl group for alkylation; 95% purity. Used in drug synthesis.
5-Bromo-3-isopropyl-1-methyl-1H-indazole 1-Me, 5-Br, 3-iPr C₁₁H₁₃BrN₂ 257.14 Bulkier 3-isopropyl group enhances lipophilicity; 95% purity. Potential for steric hindrance in binding interactions.
5-Bromo-1-(phenylmethyl)-1H-indazole 1-Bn, 5-Br C₁₄H₁₁BrN₂ 295.16 Benzyl group increases aromaticity and π-π stacking potential; ≥95% purity. Explored in scaffold-based drug design.
5-Bromo-2,6-dimethyl-2H-indazole 2-Me, 5-Br, 6-Me (2H-tautomer) C₉H₉BrN₂ 225.09 Tautomeric form (2H) alters electronic distribution; 95% purity. May influence metabolic stability.
5-Bromo-3-chloro-1H-indazole 5-Br, 3-Cl C₇H₄BrClN₂ 231.48 Dual halogenation enhances electrophilicity; predicted bp 368.5°C, density 1.878 g/cm³. Useful in cross-coupling reactions.
3-Amino-5-bromo-1-methyl-1H-indazole 1-Me, 5-Br, 3-NH₂ C₈H₈BrN₃ 226.07 Amino group enables hydrogen bonding; 97% purity. Pharmacophore candidate for kinase inhibitors.
5-Bromo-1-cyclopropyl-1H-indazole 1-Cyclopropyl, 5-Br C₁₀H₉BrN₂ 237.10 Cyclopropyl group improves metabolic stability; under investigation for CNS drug candidates.
5-Bromo-1-(difluoromethyl)-1H-indazole 1-CF₂H, 5-Br C₈H₅BrF₂N₂ 245.04 Difluoromethyl group enhances electronegativity and bioavailability; predicted to influence pharmacokinetics.

Structural and Functional Analysis

Substituent Effects on Reactivity and Bioactivity

  • Bromomethyl vs. Bromo : The bromomethyl group in the target compound enables nucleophilic substitution reactions, unlike simple bromo-substituted analogs (e.g., 5-Bromo-1-methyl-1H-indazole, CAS: 916211-79-5 ). This reactivity is critical for synthesizing prodrugs or conjugates .
  • 1-Substituent Variations :
    • Methyl (1-Me) : Provides minimal steric hindrance, favoring membrane permeability.
    • Benzyl (1-Bn) : Enhances lipophilicity and aromatic interactions but may reduce metabolic stability due to cytochrome P450 oxidation .
    • Cyclopropyl (1-Cyclopropyl) : Balances steric bulk and metabolic resistance, a feature leveraged in CNS-targeting drugs .
  • Halogen Diversity :
    • Chloro (3-Cl) : Increases electrophilicity at the 3-position, facilitating Suzuki-Miyaura couplings .
    • Iodo (3-I) : Offers polarizability for halogen bonding in protein-ligand interactions .

Physicochemical Properties

  • Purity : Most compounds are ≥95% pure, ensuring reliability in synthetic applications .
  • Predicted Properties : For 5-Bromo-3-chloro-1H-indazole, the boiling point (368.5°C) and density (1.878 g/cm³) suggest high thermal stability .

Métodos De Preparación

Step 1: Condensation Reaction

  • Reactants: 2-fluoro-5-bromobenzaldehyde and formylhydrazine.
  • Process: Condensation to form an intermediate hydrazone (Intermediate A).
  • Formylhydrazine Preparation: Can be synthesized by reacting methyl formate or ethyl formate with hydrazine hydrate.
  • Molar Ratio: Formylhydrazine to 2-fluoro-5-bromobenzaldehyde is typically 1–1.5:1.

Step 2: Ring Closure

  • Reagents: Alkali (such as NaH, n-BuLi, methyl Grignard reagent, sodium carbonate, potassium fluoride) and a polar aprotic solvent (dioxane, ethylene glycol dimethyl ether, DMSO, DMF, or sulfolane).
  • Conditions: Heating the intermediate A with alkali in the solvent at 60–150 °C to obtain Intermediate B.
  • Molar Ratio: Alkali to Intermediate A is 1–2:1.

Step 3: Reduction

  • Reducing Agents: Lithium aluminum hydride, borane-tetrahydrofuran solution, or borane-dimethyl sulfide solution.
  • Outcome: Reduction of Intermediate B to yield 5-bromo-1-methylindazole with high purity.

This method effectively avoids isomer formation and simplifies purification, making it suitable for industrial applications.

Reaction Scheme Summary

Step Reactants/Reagents Conditions Product/Intermediate Notes
1 2-fluoro-5-bromobenzaldehyde + formylhydrazine Room temp to mild heating Intermediate A (hydrazone) Formylhydrazine prepared in situ
2 Intermediate A + Alkali + Polar aprotic solvent 60–150 °C Intermediate B (cyclized) Alkali: NaH, n-BuLi, or others
3 Intermediate B + Reducing agent Mild conditions 5-bromo-1-methylindazole Borane or LiAlH4 reduction

Notes on Adaptation for this compound

While the patent and literature focus on 5-bromo-1-methylindazole, the preparation of this compound can be approached by subsequent bromomethylation of the 5-methyl position or by direct bromination of the methyl group in 5-methyl-1-methylindazole derivatives. The key considerations include:

  • Selective Bromomethylation: Using reagents like N-bromosuccinimide (NBS) under radical or acidic conditions to introduce the bromomethyl group at the 5-position.
  • Control of Reaction Conditions: Temperature, solvent, and initiators must be carefully controlled to avoid overbromination or side reactions.
  • Purification: Chromatographic techniques or crystallization to isolate the pure bromomethylated product.

Comparative Analysis of Alkali and Solvents in Step 2

Alkali Reagent Polar Aprotic Solvent Reaction Temperature (°C) Advantages Disadvantages
Sodium hydride (NaH) Dioxane 60–120 Strong base, efficient cyclization Requires careful handling due to reactivity
n-Butyllithium (n-BuLi) Dimethyl sulfoxide (DMSO) 60–150 High reactivity, good solubility Sensitive to moisture, air
Methyl Grignard reagent Dimethylformamide (DMF) 80–140 Effective for ring closure Possible side reactions
Sodium carbonate Sulfolane 100–150 Mild base, safer handling Longer reaction times
Potassium fluoride Ethylene glycol dimethyl ether 80–130 Fluoride ion assists cyclization Limited solubility in some solvents

Yield and Purity Considerations

  • The three-step method yields high-purity products with significantly reduced isomer contamination compared to direct methylation routes.
  • Reported yields for similar indazole derivatives range from 36% to 52% in palladium-catalyzed reactions, but the condensation-reduction method can achieve higher purity and better scalability.
  • Purification is simplified, often avoiding multiple chromatographic steps.

Summary Table of Preparation Parameters

Parameter Range/Value Comments
Formylhydrazine:aldehyde molar ratio 1–1.5 : 1 Ensures complete condensation
Alkali:Intermediate A molar ratio 1–2 : 1 Controls ring closure efficiency
Reaction temperature (ring closure) 60–150 °C Higher temp accelerates cyclization
Reducing agents LiAlH4, Borane-THF, Borane-DMS Choice depends on scale and safety considerations
Solvents Dioxane, DMSO, DMF, Sulfolane Polar aprotic solvents favor cyclization
Purity High (>95%) Reduced isomer formation improves purity

Q & A

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer : Use fume hoods and PPE (nitrile gloves, lab coats) to avoid inhalation/skin contact. Store under argon at −20°C to prevent bromine leakage. Spill management follows UN GHS guidelines (), with neutralization using NaHCO₃. Regular LC-MS checks ensure decomposition products (e.g., HBr) are below OSHA limits .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(Bromomethyl)-1-methyl-1H-indazole
Reactant of Route 2
Reactant of Route 2
5-(Bromomethyl)-1-methyl-1H-indazole

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.